5-Bromo-2-(difluoromethoxy)thioanisole
Overview
Description
5-Bromo-2-(difluoromethoxy)thioanisole: is an organic compound with the molecular formula C8H7BrF2OS and a molecular weight of 269.11 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a thioanisole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethoxy)thioanisole typically involves the bromination of 2-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(difluoromethoxy)thioanisole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thioanisole moiety can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethoxy group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Various substituted thioanisoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or modified difluoromethoxy derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(difluoromethoxy)thioanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated thioanisoles on biological systems. It is also employed in the development of new biochemical assays and probes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)thioanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups contribute to the compound’s reactivity and binding affinity. The thioanisole moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)thioanisole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2-(difluoromethoxy)thioanisole: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-Bromo-2-(methoxy)thioanisole: Has a methoxy group instead of difluoromethoxy, affecting its chemical properties and uses.
Uniqueness: 5-Bromo-2-(difluoromethoxy)thioanisole is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and biological properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUVUSVLZDPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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